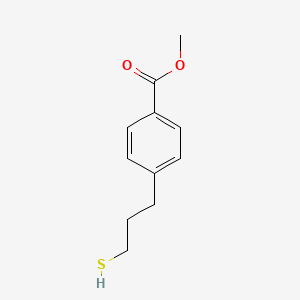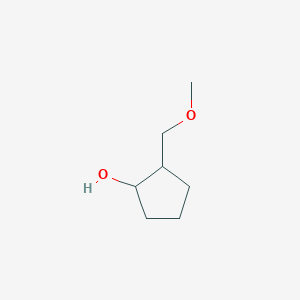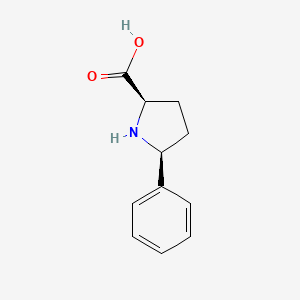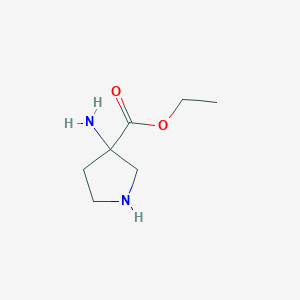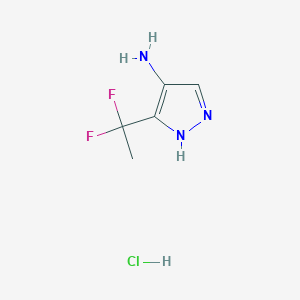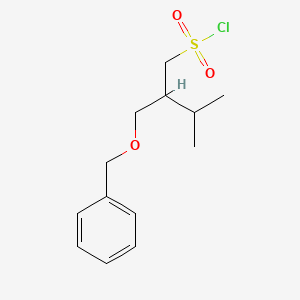
2-((Benzyloxy)methyl)-3-methylbutane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Benzyloxy)methyl)-3-methylbutane-1-sulfonyl chloride is an organic compound that features a sulfonyl chloride functional group attached to a benzyloxy-methyl substituted butane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Benzyloxy)methyl)-3-methylbutane-1-sulfonyl chloride typically involves the reaction of 2-((Benzyloxy)methyl)-3-methylbutane-1-ol with thionyl chloride (SOCl₂). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
2-((Benzyloxy)methyl)-3-methylbutane-1-ol+SOCl2→2-((Benzyloxy)methyl)-3-methylbutane-1-sulfonyl chloride+HCl+SO2
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of thionyl chloride in large-scale production requires careful handling due to its corrosive nature and the release of sulfur dioxide gas.
Chemical Reactions Analysis
Types of Reactions
2-((Benzyloxy)methyl)-3-methylbutane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation: Oxidative cleavage of the benzyloxy group can be achieved using strong oxidizing agents such as potassium permanganate (KMnO₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or alcohols in the presence of a base (e.g., pyridine) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonyl Hydrides: Formed from reduction reactions.
Scientific Research Applications
2-((Benzyloxy)methyl)-3-methylbutane-1-sulfonyl chloride is utilized in various scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of sulfonamide-based drugs.
Material Science: Utilized in the modification of polymers to introduce sulfonyl functional groups.
Biological Studies: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles.
Mechanism of Action
The mechanism of action of 2-((Benzyloxy)methyl)-3-methylbutane-1-sulfonyl chloride involves the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles. This reactivity is exploited in various chemical transformations where the sulfonyl chloride group acts as a leaving group, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl Chloride: Similar in reactivity but lacks the benzyloxy-methyl substitution.
Methanesulfonyl Chloride: A simpler sulfonyl chloride compound with a single methyl group.
Tosyl Chloride (p-Toluenesulfonyl Chloride): Contains a toluene group instead of the benzyloxy-methyl group.
Uniqueness
2-((Benzyloxy)methyl)-3-methylbutane-1-sulfonyl chloride is unique due to the presence of both a benzyloxy group and a sulfonyl chloride group, which provides a combination of reactivity and structural complexity that is not found in simpler sulfonyl chlorides. This makes it a valuable intermediate in the synthesis of more complex molecules.
Properties
Molecular Formula |
C13H19ClO3S |
|---|---|
Molecular Weight |
290.81 g/mol |
IUPAC Name |
3-methyl-2-(phenylmethoxymethyl)butane-1-sulfonyl chloride |
InChI |
InChI=1S/C13H19ClO3S/c1-11(2)13(10-18(14,15)16)9-17-8-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3 |
InChI Key |
KUOTWXTUYYEFEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(COCC1=CC=CC=C1)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


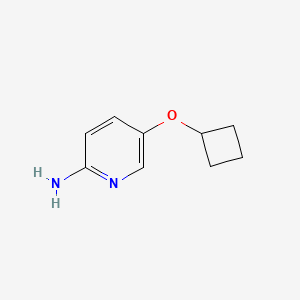
amino}acetic acid hydrochloride](/img/structure/B13520029.png)
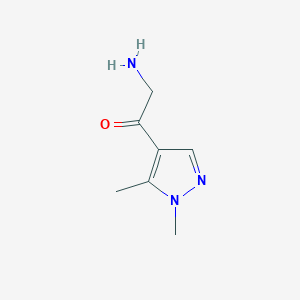

![1-[(3-chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine hydrochloride](/img/structure/B13520043.png)
